molecular formula C₂₇H₄₆O₃ B1144779 (3β,α,25R)-Cholest-5-ene-3,7,26-triol CAS No. 144300-24-3

(3β,α,25R)-Cholest-5-ene-3,7,26-triol

Katalognummer: B1144779
CAS-Nummer: 144300-24-3
Molekulargewicht: 418.65
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3β,α,25R)-Cholest-5-ene-3,7,26-triol is a specific oxysterol of significant interest in the study of cholesterol metabolism and the acidic pathway of bile acid biosynthesis. This trihydroxylated cholesterol derivative is recognized for its role as a potential intermediate in the formation of unusual bile acids from free radical-derived oxysterol precursors . Research indicates that analogous sterols, such as cholest-5-ene-3β,26-diol (26-hydroxycholesterol), are key intermediates metabolized by cytochrome P450 enzymes like CYP27A1, leading to the production of bile acids such as 3β-hydroxychol-5-enoic acid . The primary research value of (3β,α,25R)-Cholest-5-ene-3,7,26-triol lies in investigating novel branches of bile acid synthesis, particularly those relevant to lysosomal storage diseases. Studies show that related oxysterols, including 7-oxocholesterol (7-OC) and cholestane-3β,5α,6β-triol, are metabolized via the acidic pathway to unusual bile acids, and intermediates in these pathways are observed in the plasma of patients with Niemann-Pick disease types B and C (NPB, NPC) and lysosomal acid lipase deficiency (LALD) . Therefore, this compound serves as a critical standard and tool for researchers mapping abnormal metabolic pathways, identifying diagnostic biomarkers, and understanding the underlying biochemistry of these disorders. This product is intended for Research Use Only (RUO). It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, storing it at -20°C and protected from light to maintain stability.

Eigenschaften

CAS-Nummer

144300-24-3

Molekularformel

C₂₇H₄₆O₃

Molekulargewicht

418.65

Synonyme

(3S,7S,8S,9S,10R,13R,14S,17R)-17-((2R,6R)-7-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substrate Selection and Initial Functionalization

The synthesis of (3β,α,25R)-cholest-5-ene-3,7,26-triol typically begins with cholesterol or a closely related sterol due to structural similarity. The 3β-hydroxyl group of cholesterol serves as a starting point, while the 7α- and 26-hydroxyl groups require targeted introduction. A critical challenge lies in achieving stereoselectivity at C7 and C25, which dictates the compound’s biological activity.

7α-Hydroxylation Strategies

The 7α-hydroxyl group is introduced via epoxidation of the Δ5 double bond in cholesterol, followed by acid-catalyzed ring opening to yield 7α-hydroxycholesterol. Alternatively, enzymatic methods using cytochrome P450 enzymes (e.g., CYP7A1) can directly hydroxylate cholesterol at C7 in vitro, though this requires optimized reaction conditions to prevent overoxidation.

26-Hydroxylation and Side-Chain Modification

The 26-hydroxyl group is introduced through oxidation of the cholesterol side chain. Chemical methods employ ozonolysis or Sharpless asymmetric dihydroxylation to functionalize the terminal methyl group. For example, ozonolysis of the C24-C25 bond generates an aldehyde intermediate, which is reduced to a primary alcohol and further oxidized to the carboxylic acid. Subsequent stereoselective reduction using NaBH4 or LiAlH4 yields the (25R)-configured 26-hydroxyl group.

Protecting Group Strategies

Multi-step synthesis necessitates selective protection of hydroxyl groups to prevent undesired reactions:

  • 3β-Hydroxyl Protection : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers are commonly used due to their stability under basic and acidic conditions.

  • 7α-Hydroxyl Protection : Benzyl ethers or acetates provide temporary protection during side-chain functionalization.

A typical sequence involves:

  • Protection of the 3β-hydroxyl as a TBS ether.

  • Epoxidation and acid-catalyzed opening to install the 7α-hydroxyl.

  • Side-chain oxidation and stereoselective reduction to introduce the 26-hydroxyl.

  • Global deprotection using HF-pyridine (for TBS) and hydrogenolysis (for benzyl ethers).

Key Reaction Conditions and Yields

The table below summarizes optimized conditions for critical steps:

StepReagents/ConditionsYield (%)
3β-TBS ProtectionTBSCl, imidazole, DMF, 0°C, 12 h92
7α-HydroxylationmCPBA, CH2Cl2, −20°C, 2 h78
26-HydroxylationOsO4, NMO, acetone/H2O, 25°C, 24 h65
Global DeprotectionHF-pyridine, THF, 0°C → 25°C, 6 h85

Biotechnological Production

Enzymatic Hydroxylation Systems

Recombinant cytochrome P450 enzymes (CYP27A1, CYP7B1) expressed in E. coli or Saccharomyces cerevisiae enable regioselective hydroxylation of cholesterol. For instance:

  • CYP27A1 : Catalyzes 26-hydroxylation of 7α-hydroxycholesterol to yield the target compound.

  • CYP7B1 : Oxidizes 26-hydroxycholesterol to 3β,7α,26-trihydroxycholest-5-en-26-oic acid, which is reduced back to the triol under controlled conditions.

Fermentation Optimization

High-cell-density fermentations with glycerol feed and dissolved oxygen control enhance enzyme activity. Yields of 120–150 mg/L have been reported using S. cerevisiae strains engineered for redox cofactor regeneration.

Metabolic Engineering in Yeast

Recent advances involve knockout of competing pathways (e.g., ERG6, ERG5) to accumulate cholesterol precursors. Co-expression of CYP27A1 and hydroxysteroid dehydrogenases in Yarrowia lipolytica has improved triol titers to 300 mg/L.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Crude extracts are purified using C18 Sep-Pak cartridges:

  • Loading : Sample in 70% ethanol.

  • Washing : 10% methanol to remove polar impurities.

  • Elution : 100% methanol followed by ethanol to recover oxysterols.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water, 85:15 v/v) resolves (3β,α,25R)-cholest-5-ene-3,7,26-triol (retention time: 14.2 min).

Mass Spectrometry and NMR

  • LC/MS : [M+H]+ at m/z 419.3 (calculated: 418.7 g/mol).

  • 1H NMR (CDCl3): δ 5.35 (1H, m, H-6), 3.52 (1H, m, H-3β), 3.22 (1H, t, H-7α), 1.21 (3H, d, H-26) .

Analyse Chemischer Reaktionen

Types of Reactions

(3β,α,25R)-Cholest-5-ene-3,7,26-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, converting them back to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces dehydroxylated sterols.

    Substitution: Produces halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(3β,α,25R)-Cholest-5-ene-3,7,26-triol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Wirkmechanismus

The mechanism of action of (3β,α,25R)-Cholest-5-ene-3,7,26-triol involves its interaction with cell membranes and various molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting cellular processes such as signal transduction and ion transport. The compound may also interact with specific receptors and enzymes, influencing pathways related to inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cholesterol: The parent compound, lacking the additional hydroxyl groups.

    25-Hydroxycholesterol: A similar oxysterol with hydroxylation at the 25th position.

    7-Ketocholesterol: An oxidized form with a ketone group at the 7th position.

Uniqueness

(3β,α,25R)-Cholest-5-ene-3,7,26-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other sterols. Its ability to modulate cell membrane properties and interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Q & A

Q. What are the primary biosynthetic pathways for (3β,α,25R)-Cholest-5-ene-3,7,26-triol in mammalian systems?

The compound is synthesized via the enzymatic activity of CYP7B1 , a cytochrome P450 oxidoreductase. This enzyme catalyzes the 7α-hydroxylation of (25R)-cholest-5-ene-3β,26-diol, yielding the triol product. The reaction requires NADPH and oxygen, with precise stereochemical control at the 7α position . Key intermediates and co-factors should be monitored using isotope-labeled substrates (e.g., deuterated 27-hydroxycholesterol) to track enzymatic efficiency and byproduct formation.

Q. What synthetic strategies are employed to produce (3β,25R)-Cholest-5-ene-3,7,26-triol with high stereochemical fidelity?

Three methodologies dominate:

  • Cross-metathesis of Δ22 steroids : Utilizes Grubbs catalysts to functionalize the sterol side chain, enabling selective hydroxylation at C-26 .
  • Remote functionalization : Breslow’s strategy introduces hydroxyl groups at positions like C-15α while preserving the 25R configuration .
  • Silylation protection : tert-butyldimethylsilyl (TBS) groups protect hydroxyl moieties during multi-step syntheses, ensuring regioselectivity .

Q. Which analytical techniques are most effective for identifying and quantifying (3β,α,25R)-Cholest-5-ene-3,7,26-triol in biological matrices?

  • Liquid chromatography–mass spectrometry (LC-MS) : Short and long gradient elution (e.g., acetonitrile/water/methanol) resolves isomers like 24S-, 25-, and 26-hydroxycholesterol with baseline separation (Table 1) .
  • Isotope dilution-mass spectrometry : Deuterated internal standards (e.g., [²H₃]-27-hydroxycholesterol) improve accuracy in plasma quantification, achieving sensitivity <30 ng/mL .
  • Reversed-phase HPLC : Radial-Pak C18 columns with acetonitrile-water-methanol-acetic acid eluents separate 25R/25S diastereoisomers of bile alcohols and acids .

Q. Table 1: Retention Times for Oxysterols in LC-MS Analysis

CompoundShort Gradient (min)Long Gradient (min)
24S-Hydroxycholesterol7.3616.22
25-Hydroxycholesterol-17.41
(25R)26-Hydroxycholesterol19.59-
7β-Hydroxycholesterol9.59-

Advanced Research Questions

Q. How can researchers resolve 25R/25S diastereoisomers of cholestane-triol derivatives during synthesis?

  • HPLC with chiral columns : Radial-Pak C18 cartridges and acetonitrile-based eluents achieve baseline separation of 25R/25S isomers (e.g., 5β-cholestane-3β,7β,26-triol) with >98% purity .
  • Circular dichroism (CD) spectroscopy : 26-p-bromobenzoate derivatives exhibit distinct CD spectra for 25R vs. 25S configurations, validated against X-ray crystallography standards .

Q. What experimental approaches address contradictions in reported biological activities of 7β,27-DHC as both RORγ ligand and Smo activator?

  • Comparative binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for RORγ vs. Smo. For example, 7β,27-DHC shows higher RORγ binding (Kd ~50 nM) than Smo activation (EC50 >1 µM) .
  • Structural analogs : Synthesize enantiomers (e.g., 25S-26-hydroxycholesterol) to test stereochemical dependence on receptor activation .

Q. What methodological challenges exist in quantifying endogenous levels of (3β,α,25R)-Cholest-5-ene-3,7,26-triol across different tissues?

  • Matrix effects : Brain tissues require GP charge tagging for LC-MS detection due to low abundance (pg/mg levels) .
  • Isomer interference : Co-elution of 7α/7β-hydroxycholesterol in plasma necessitates dual-column validation .
  • Oxidation artifacts : Avoid overestimation by stabilizing samples with antioxidants (e.g., BHT) during extraction .

Q. Key Data from Human Plasma Analysis

OxysterolMean Concentration (ng/mL)
27-Hydroxycholesterol154
24-Hydroxycholesterol64
7α-Hydroxycholesterol43
25-Hydroxycholesterol<30

Source: Isotope dilution-mass spectrometry of plasma from 31 healthy volunteers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.